(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Background and Significance

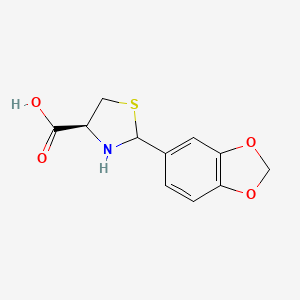

(4S)-2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring fused to a benzodioxole moiety. Its structural complexity and stereochemical configuration make it a subject of interest in medicinal chemistry and pharmacology. The benzodioxole group is known for enhancing metabolic stability and bioavailability in drug candidates, while the thiazolidine ring contributes to diverse biological activities, including antioxidant and enzyme inhibitory properties.

Recent studies highlight its potential as a scaffold for developing therapeutics targeting oxidative stress-related diseases, such as neurodegenerative disorders and diabetes. For instance, derivatives of thiazolidine-4-carboxylic acid have demonstrated radical scavenging capabilities superior to Vitamin C in vitro. Additionally, its role in modulating inflammatory pathways and enzyme activity underscores its relevance in drug discovery.

Chemical Classification and Structural Overview

This compound belongs to the class of thiazolidine carboxylic acids , characterized by a five-membered saturated ring containing nitrogen and sulfur atoms (Figure 1). Its IUPAC name, This compound , reflects its stereochemistry and functional groups:

- Thiazolidine core : A 1,3-thiazolidine ring with a carboxylic acid substituent at the 4th position.

- Benzodioxole substituent : A 1,3-benzodioxole group attached to the 2nd position of the thiazolidine ring.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₄S | |

| Molecular Weight | 253.28 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Chiral Centers | 1 (4S configuration) |

The stereochemistry at the 4th position (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit differing pharmacological profiles.

Scope and Objectives of the Research

This article aims to:

- Elucidate the structural and stereochemical features of this compound.

- Review its synthetic pathways and physicochemical properties.

- Explore its potential applications in medicinal chemistry, focusing on antioxidant and enzyme inhibitory activities.

- Identify gaps in current research, such as the need for in vivo pharmacokinetic studies and structure-activity relationship (SAR) analyses.

By addressing these objectives, this review provides a foundation for future investigations into its therapeutic potential and mechanistic interactions.

Properties

IUPAC Name |

(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3,7,10,12H,4-5H2,(H,13,14)/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGXAJCIOOXIGL-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₁NO₄S

- Molecular Weight : 253.27 g/mol

- CAS Number : 1265908-15-3

- Boiling Point : Approximately 484.7 °C (predicted)

- Density : 1.473 g/cm³ (predicted)

- pKa : 1.98 (predicted) .

Antiviral Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit antiviral properties. A study on thiazolidine derivatives demonstrated moderate inhibitory activity against neuraminidase of the influenza A virus. The most potent compound in that series had an IC50 value of 0.14 μM, suggesting that similar compounds might also possess antiviral activity .

Antihypertensive Potential

Thiazolidine derivatives are being explored for their potential as antihypertensive agents. Research has shown that certain thiazolidine compounds can act as inhibitors of the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The structural modifications in these compounds can enhance their efficacy as ACE inhibitors .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves starting from L-cysteine and other commercially available reagents. The stereochemistry at the 4-position is critical for biological activity, influencing the binding affinity to target enzymes .

Case Study: Neuraminidase Inhibition

A study synthesized various thiazolidine derivatives and evaluated their ability to inhibit neuraminidase. The findings indicated that modifications at specific positions could enhance inhibitory activity, paving the way for new antiviral agents derived from thiazolidine structures .

Case Study: ACE Inhibition

In another research effort focused on antihypertensive drugs, thiazolidine derivatives were tested for their ACE inhibitory effects. The results suggested that these compounds could serve as leads for developing new antihypertensive medications with improved efficacy and fewer side effects compared to existing drugs .

Summary Table of Biological Activities

Scientific Research Applications

Basic Information

- Molecular Formula: C₁₁H₁₁NO₄S

- Molecular Weight: 253.27 g/mol

- Structure: The compound features a thiazolidine ring with a carboxylic acid group and a benzodioxole moiety, contributing to its unique properties.

Pharmacological Applications

Research indicates that (4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary investigations indicate efficacy against certain bacterial strains, suggesting potential use in developing antimicrobial agents.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results demonstrated significant scavenging activity comparable to established antioxidants.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on human cell lines revealed that the compound significantly reduced the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) after treatment with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Applications in Pharmaceutical Research

The unique structure of this compound positions it as a valuable scaffold for drug development. Its ability to modulate biological pathways makes it a candidate for:

- Drug Design : As a lead compound for synthesizing new drugs targeting oxidative stress and inflammation.

- Combination Therapy : Potential use in conjunction with other therapeutic agents to enhance efficacy and reduce side effects.

Agricultural Applications

Emerging research suggests that this compound may also have applications in agriculture:

- Pesticide Development : Its antimicrobial properties could be harnessed to develop new biopesticides.

- Plant Growth Regulation : Initial studies indicate that it may influence plant growth positively, warranting further exploration in agronomy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s uniqueness lies in its thiazolidine core , benzodioxol substituent , and (4S)-stereochemistry . Key comparisons include:

Table 1: Structural Comparison of Thiazolidine Derivatives

Pharmacological and Functional Differences

- Benzodioxole vs.

- Thiazolidine vs. Pyrrolidine Cores : Thiazolidine’s sulfur atom and puckered conformation (described by Cremer-Pople ring parameters) may improve metabolic stability over pyrrolidine derivatives, which lack sulfur and exhibit different puckering dynamics.

- Stereochemical Impact : The (4S)-configuration is critical for chiral recognition in enzyme binding. Racemic mixtures (e.g., (±)-forms in ) may exhibit reduced efficacy or divergent toxicity profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid involves condensation and cyclization reactions between 1,3-benzodioxole derivatives and cysteine or thiazolidine-4-carboxylic acid derivatives.

Key Reaction : The condensation of 3-formyl-1,3-benzodioxole derivatives with L-cysteine or its analogs under acidic or mildly basic conditions leads to cyclization forming the thiazolidine ring.

Catalysts and Conditions : Sodium acetate is commonly used as a catalyst in acidic media such as acetic acid, with reflux conditions maintained for approximately 2.5 to 3 hours to ensure complete ring closure.

Solvent Systems : Typical solvents include mixtures of methanol, water, and tetrahydrofuran (THF), which facilitate solubility and reaction kinetics.

Purification : The product is isolated by recrystallization from ethanol or acetic acid, yielding a crystalline solid with confirmed purity.

This synthetic pathway is summarized in Table 1.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 3-formyl-1,3-benzodioxole + L-cysteine | Condensation and cyclization | Formation of thiazolidine ring |

| 2 | Sodium acetate catalyst in acetic acid | Catalysis of cyclization | Enhanced reaction rate |

| 3 | Reflux for 2.5–3 hours | Completion of reaction | High yield of product |

| 4 | Recrystallization from ethanol or acetic acid | Purification | Isolation of pure compound |

Industrial Production Methods

Industrial synthesis of this compound generally follows the same fundamental chemistry but is optimized for scale, yield, and purity.

Continuous Flow Reactors : To improve efficiency and reproducibility, continuous flow reactors are employed, allowing precise control of reaction times, temperatures, and mixing.

Automated Synthesis Systems : Automation enhances scalability and reduces human error, facilitating large-batch production.

Reaction Optimization : Parameters such as temperature (typically between 40°C and 85°C), solvent ratios, and stirring speeds are finely tuned for maximal yield.

Example Process : A stirred tank reactor process involves reacting 1,3-thiazolidin-4-carboxylic acid with acetic anhydride in ethanol at reflux, followed by cooling and vacuum filtration to isolate intermediates or final products related to the target compound.

Analytical Confirmation and Characterization

To confirm the structural integrity and purity of the synthesized compound, several analytical techniques are employed:

Fourier Transform Infrared Spectroscopy (FT-IR) : Characteristic peaks include the N-H stretch of the thiazolidine ring at 1571–1580 cm⁻¹, broad O-H absorption from the carboxylic acid group near 2500–3000 cm⁻¹, and benzodioxole C-O-C stretches at 1240–1270 cm⁻¹ and 1030–1060 cm⁻¹.

X-ray Crystallography : High-resolution diffraction data allow precise determination of bond lengths, angles, and ring puckering, confirming the (4S) stereochemistry and three-dimensional conformation.

Purity Assessment : Recrystallization and vacuum drying yield highly pure compounds, as verified by melting point analysis and chromatographic techniques.

Research Findings on Preparation Optimization

Several studies have focused on optimizing the preparation of this compound, addressing reaction time, temperature, and catalyst choice to maximize yield and stereoselectivity.

Temperature Control : Reactions carried out between 40°C and 85°C provide optimal conversion rates without decomposition.

Catalyst Efficiency : Sodium acetate effectively catalyzes the cyclization, with reaction times around 3 hours balancing completeness and minimal side reactions.

Solvent Effects : Mixed solvent systems improve solubility of reactants and intermediates, enhancing reaction kinetics.

Scale-Up Feasibility : Processes have been successfully scaled from milligram to kilogram quantities using stirred tank reactors with controlled stirring (e.g., 200 rpm) and reflux conditions.

Summary Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Temperature | 70–85°C (reflux) | 40–85°C | Controlled to avoid degradation |

| Catalyst | Sodium acetate | Sodium acetate or equivalents | Ensures efficient cyclization |

| Solvent | Methanol/water/THF mixtures | Ethanol or mixed solvents | Solvent choice affects solubility |

| Reaction Time | 2.5–3 hours | 3–6 hours | Longer times for scale-up |

| Stirring Speed | Magnetic stirring | Mechanical stirring (e.g., 200 rpm) | Ensures homogeneity |

| Purification | Recrystallization (ethanol/acetic acid) | Vacuum filtration and drying | High purity product |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4S)-2-aryl-1,3-thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : A common approach involves condensation reactions between aldehydes and cysteine derivatives. For example, D-penicillamine reacts with 2-pyridine carboxaldehyde in methanol under reflux to form enantiomerically pure thiazolidine derivatives. The reaction mixture is then crystallized via slow evaporation . For substituted aryl groups, coupling reactions using EDCI/HOBt with Boc-protected carboxylic acids followed by deprotection with TFA are effective . Purification typically employs silica gel chromatography with gradients of hexane/ethyl acetate.

Q. How is X-ray crystallography applied to determine the stereochemistry of thiazolidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71075 Å) is used to resolve absolute configurations. For example, the (2S,4S) stereochemistry of a related compound was confirmed via refinement of the Flack parameter (0.01(9)) using SHELXL2013 . Hydrogen bonding (O–H···N) and weak C–H···π interactions are analyzed with ORTEP-3 to visualize molecular packing . Orthorhombic space groups (e.g., P2₁2₁2₁) and cell parameters (e.g., a = 7.906 Å, b = 11.306 Å) are reported to validate structural models .

Q. What structural features influence the antimicrobial activity of thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : Substituent position and electronic effects on the aryl ring critically modulate activity. Nitro groups at the para position (e.g., 2-(4-nitrophenyl)- derivatives) show superior activity against Gram-positive bacteria compared to meta or ortho substituents, likely due to enhanced electron-withdrawing effects and membrane penetration . Comparative MIC assays against B. subtilis and P. aeruginosa are used to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do weak intermolecular interactions influence the crystal packing of thiazolidine-based compounds?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding patterns into motifs like chains (C(4)) or rings (R₂²(8)). For example, O–H···N hydrogen bonds form helical chains along the a-axis, while C–H···π contacts stabilize layered parallel to the ac-plane . These interactions are quantified using Mercury software with distance-angle criteria (e.g., O···N = 2.68 Å, ∠O–H···N = 168°) .

Q. What analytical techniques are recommended for quantifying thiazolidine derivatives in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation using MSTFA/TMCS) enables detection of non-enzymatic adducts like 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) in human plasma. The method achieves linear quantification from 1–20 µmol L⁻¹ with LOQ at 1 µmol L⁻¹ . Deproteinization via ultrafiltration and vacuum drying minimizes matrix interference.

Q. What in vivo evaluation strategies are employed for thiazolidine-4-carboxylic acid derivatives with potential pharmacological activity?

- Methodological Answer : Compounds are prioritized based on in vitro assays (e.g., MIC, cytotoxicity) before in vivo testing. For example, derivatives like (2RS,4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid are administered to rodent models of metabolic syndrome, with blood pressure and renal injury markers monitored. Control groups receive vehicle or standard drugs (e.g., ciprofloxacin), and statistical analysis (ANOVA) validates efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.